Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride
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Overview
Description
Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a piperidine derivative under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride include other indole derivatives, such as:
- Methyl 1-hydroxyindole-3-carboxylate
- Indole-3-acetic acid
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indoline class of compounds, characterized by a piperidine moiety attached to an indole structure. Its molecular formula is C13H14ClN2O3, with a molecular weight of approximately 284.72 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological evaluation.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- EZH2 Inhibition : The compound has been studied for its inhibitory effects on the enhancer of zeste homolog 2 (EZH2), a component of the Polycomb repressive complex 2 (PRC2). Elevated EZH2 activity is associated with various cancers, and inhibition can lead to reduced tumor growth and improved prognosis in cancer models .
- GSK-3β Inhibition : Similar compounds have demonstrated inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including metabolism and cell differentiation. Inhibition of GSK-3β has been linked to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Biological Activity Data
The following table summarizes various studies assessing the biological activity of this compound and related compounds:
Case Studies
Several case studies highlight the compound's biological relevance:
- Antitumor Activity : In a study involving Karpas-422 xenograft models, this compound was administered at a dosage of 160 mg/kg BID, resulting in significant tumor regression. This outcome underscores its potential as an anticancer agent targeting EZH2 .
- Neuroprotection : Compounds structurally similar to methyl 2-oxo-1-(piperidin-4-yl)indoline have shown promise in improving cognitive function in animal models by inhibiting GSK-3β, suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, demonstrating effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating its potential as an antibacterial agent .
Properties
Molecular Formula |
C15H19ClN2O3 |
---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
methyl 2-oxo-1-piperidin-4-yl-3H-indole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-20-15(19)10-2-3-13-11(8-10)9-14(18)17(13)12-4-6-16-7-5-12;/h2-3,8,12,16H,4-7,9H2,1H3;1H |
InChI Key |
FZSNZKCNJQZZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCNCC3.Cl |
Origin of Product |
United States |
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